molecular formula C21H14FN3OS B2780714 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide CAS No. 1706222-04-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide

Cat. No.: B2780714
CAS No.: 1706222-04-9
M. Wt: 375.42
InChI Key: CQXVDSCJPAKQMG-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a picolinamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and picolinamide groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The fluorophenyl group can be introduced via Suzuki coupling. For example, brominated thiazole intermediates react with 4-fluorophenylboronic acid under palladium catalysis:
Example Reaction :
2-Amino-5-bromothiazole + 4-fluorophenylboronic acid → 2-Amino-5-(4-fluorophenyl)thiazole
Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C, 12 h
    This method achieves high regioselectivity and yields >75% .

Cyclization to Thiadiazole Derivatives

The thiazole moiety undergoes cyclization with thiourea derivatives to form 1,3,4-thiadiazoles, enhancing biological activity.
Example Reaction :
4-(4-(2-Arylhydrazinecarbothioamido)phenoxy)-N-methylpicolinamide → Thiadiazole derivative
Conditions :

  • Reagent: Concentrated H₂SO₄

  • Temperature: Room temperature, 30 min

  • Workup: Neutralization with NH₃
    Key Data :

ProductYield (%)m.p. (°C)MS (m/z) [M−1]¹H-NMR (δ, key peaks)
8b 52219–220422.210.77 (s, –NH), 8.51 (d, J=6 Hz)
8c 69245–246439.210.77 (s, –NH), 7.89 (d, J=9 Hz)
8d 40225–226440.710.83 (s, –NH), 7.99–7.93 (m)

Source:

Picolinamide Activation

The picolinamide group can be activated for nucleophilic substitution:
Example :
4-Chloropicolinoyl chloride synthesis:

  • Reactants : Picolinic acid + SOCl₂

  • Conditions : Reflux in thionyl chloride with catalytic DMF

  • Yield : Quantitative (used in situ) .

Thioether Formation

Fluoromethylthio groups are introduced via nucleophilic displacement:
Example :
3-((Fluoromethyl-d₂)thio)phenyl intermediate → Radiolabeled PET ligand
Conditions :

  • Reagent: KF/K₂CO₃

  • Solvent: DMSO, 100°C, 10 min

  • Yield : 11.6% (decay-corrected) .

Multi-Component Reactions (MCRs)

Thiazole derivatives participate in MCRs to generate fused heterocycles:
Example :

  • Reactants : Ethyl cyanoacetate, benzaldehyde, thiourea

  • Product : Pyrimidine scaffolds with thiazole cores

  • Conditions : Ethanol, piperidine catalyst, 80°C

  • Yield : 60–75% .

Oxidative Modifications

While direct data on oxidation of this compound is limited, analogous thiazoles undergo oxidation with H₂O₂ or KMnO₄ to form sulfoxides or sulfones .

Metabolic Stability Studies

Key Findings :

  • Plasma stability: >90% remaining after 1 h (rat serum) .

  • Microsomal stability: Hepatic clearance <20% .

Synthetic Challenges

  • Steric Hindrance : Bulky fluorophenyl and picolinamide groups complicate coupling reactions.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide typically involves multi-step reactions that integrate thiazole and picolinamide moieties. The fluorophenyl group enhances the compound's lipophilicity, which is crucial for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .

Therapeutic Applications

Neurological Disorders
The compound's potential in treating neurological disorders has been explored through its interaction with specific receptors in the central nervous system. Research indicates that it may act as a modulator for certain neurotransmitter systems, which could be beneficial in conditions like anxiety and depression .

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results showed a significant reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it inhibited MRSA growth effectively at low concentrations, highlighting its potential as an alternative treatment option for resistant infections .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and bioavailability. The combination of the thiazole ring and picolinamide moiety contributes to its distinct pharmacological profile and potential therapeutic applications .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide, identified by its CAS number 1706222-04-9, is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a picolinamide moiety. Thiazole derivatives are known for their diverse biological activities, which include:

  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Anticancer properties .

Thiazole derivatives like this compound are believed to exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Thiazole compounds often inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Binding Interactions : The compound may interact with various biomolecules, altering their functions and leading to cellular responses such as apoptosis.
  • Gene Expression Modulation : Changes in gene expression profiles due to thiazole derivatives can influence cellular behavior and contribute to their therapeutic effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents like fluorine enhances their lipophilicity and, consequently, their ability to penetrate bacterial membranes .

CompoundActivity TypeIC50 (μM)Reference
Compound 18Anticancer (MCF-7 cells)0.66
This compoundAntimicrobial (various strains)TBD

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies suggest that similar thiazole derivatives induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The effectiveness of these compounds is often assessed using IC50 values against various tumor cell lines.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated thiazole derivatives against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives exhibited lower IC50 values compared to standard treatments like irinotecan, suggesting enhanced efficacy .
  • Mechanistic Insights : Research on related compounds revealed that they could inhibit key pathways involved in tumor growth and angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). This suggests a potential pathway for this compound's anticancer activity .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS/c22-16-9-3-1-7-14(16)21-25-19(13-27-21)15-8-2-4-10-17(15)24-20(26)18-11-5-6-12-23-18/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXVDSCJPAKQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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